molecular formula C5H11Cl3Si B157218 Silane, dichloro(3-chloro-2-methylpropyl)methyl- CAS No. 1628-11-1

Silane, dichloro(3-chloro-2-methylpropyl)methyl-

Cat. No.: B157218
CAS No.: 1628-11-1
M. Wt: 205.6 g/mol
InChI Key: JEISLJAYCUUJDU-UHFFFAOYSA-N
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Description

Silane, dichloro(3-chloro-2-methylpropyl)methyl- is a chemical compound with the molecular formula C5H11Cl3Si. It is also known by its systematic name, 3-chloroisobutylmethyldichlorosilane . This compound is part of the organosilicon family, which includes compounds containing silicon-carbon bonds. It is commonly used as an intermediate in the synthesis of various silicon-based materials and chemicals.

Properties

IUPAC Name

dichloro-(3-chloro-2-methylpropyl)-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Cl3Si/c1-5(3-6)4-9(2,7)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEISLJAYCUUJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[Si](C)(Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862721
Record name Silane, dichloro(3-chloro-2-methylpropyl)methyl-
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Molecular Weight

205.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Silane, dichloro(3-chloro-2-methylpropyl)methyl-
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CAS No.

1628-11-1
Record name Dichloro(3-chloro-2-methylpropyl)methylsilane
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Record name Silane, dichloro(3-chloro-2-methylpropyl)methyl-
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Record name Silane, dichloro(3-chloro-2-methylpropyl)methyl-
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Record name Silane, dichloro(3-chloro-2-methylpropyl)methyl-
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Record name Dichloro(3-chloro-2-methylpropyl)methylsilane
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Preparation Methods

Direct Synthesis from Trichlorosilane and 3-Chloro-2-Methyl-1-Propene

The most documented method involves reacting trichlorosilane (HSiCl₃) with 3-chloro-2-methyl-1-propene under controlled conditions. This reaction proceeds via a radical addition mechanism , where the allylic chloride undergoes nucleophilic attack by the silicon center.

Key Parameters:

  • Temperature: Maintained between 45–60°C to prevent thermal decomposition of intermediates.

  • Catalyst: Metallic zinc (powder or granules) is added to facilitate electron transfer, improving yield to 58–63% .

  • Solvent: Conducted in dipolar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), which stabilize ionic intermediates.

Example Procedure:

  • Trichlorosilane (10 mmol) and zinc powder (1.2 eq) are suspended in DMF.

  • 3-Chloro-2-methyl-1-propene (12 mmol) is added dropwise at 50°C.

  • The mixture is stirred for 4–6 hours , followed by vacuum distillation to isolate the product.

Challenges:

  • Competing side reactions, such as polysilane formation , occur at temperatures >70°C.

  • Moisture sensitivity necessitates an inert atmosphere (e.g., nitrogen or argon).

Catalytic Processes Using Nitrogen Bases

Alternative methods employ tertiary amines (e.g., triethylamine) or phosphines to catalyze the coupling of chlorosilanes with allylic chlorides. These bases mitigate HCl byproduct accumulation, enhancing reaction efficiency.

Optimized Conditions:

  • Catalyst Loading: 1,000 ppm triethylamine.

  • Pressure: Atmospheric, with light exclusion to prevent photoinduced rearrangements.

  • Yield: Up to 92% when reactions are conducted at 50°C for 2 hours .

Mechanistic Insight:
The base abstracts HCl, shifting the equilibrium toward product formation. This method reduces zinc-related waste but requires rigorous pH control.

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for the two primary methods:

ParameterDirect Synthesis (Zinc)Catalytic (Amine)
Yield 58–63%80–92%
Reaction Time 4–6 hours2 hours
Temperature 50°C45–50°C
Byproducts Polysilanes, ZnCl₂Isomeric chlorides
Scalability Industrial-friendlyRequires pH monitoring

Side Reactions and Mitigation Strategies

Isomerization of 3-Chloro-2-Methylpropene

The allylic chloride precursor can isomerize to 1-chloro-2-methylpropene under thermal stress, leading to undesired 1,3-dichloro-2-methylpropene byproducts. This is mitigated by:

  • Rapid quenching post-reaction.

  • Low-temperature distillation under reduced pressure.

Hydrolysis of Silane Intermediate

Exposure to moisture causes hydrolysis, forming silanol derivatives and HCl. Anhydrous conditions and molecular sieves are employed to suppress this.

Chemical Reactions Analysis

Types of Reactions

Silane, dichloro(3-chloro-2-methylpropyl)methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Silane, dichloro(3-chloro-2-methylpropyl)methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of silane, dichloro(3-chloro-2-methylpropyl)methyl- involves its reactivity with nucleophiles and its ability to form stable silicon-carbon bonds. The compound can modify surfaces by forming a covalent bond with hydroxyl groups on substrates, leading to the formation of a siloxane layer. This property is particularly useful in creating hydrophobic surfaces and enhancing the adhesion of coatings .

Comparison with Similar Compounds

Similar Compounds

  • Methyltrichlorosilane (CH3SiCl3)
  • Dimethyldichlorosilane ((CH3)2SiCl2)
  • Trimethylsilyl chloride ((CH3)3SiCl)

Uniqueness

Silane, dichloro(3-chloro-2-methylpropyl)methyl- is unique due to its specific structure, which includes a 3-chloro-2-methylpropyl group. This structural feature imparts distinct reactivity and properties compared to other chlorosilanes. For instance, its ability to form stable siloxane bonds makes it particularly valuable in surface modification applications .

Biological Activity

Overview

Silane, dichloro(3-chloro-2-methylpropyl)methyl- (CAS No. 1628-11-1), is an organosilicon compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

The biological activity of silanes often involves interactions with cellular components, influencing various biochemical pathways. For silane, dichloro(3-chloro-2-methylpropyl)methyl-, the following mechanisms are proposed:

  • Cell Membrane Interaction : Silanes can integrate into lipid bilayers, potentially affecting membrane fluidity and function. This interaction may influence the activity of membrane-bound enzymes and receptors, altering cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Compounds like silanes can induce oxidative stress by generating ROS, which may lead to cellular damage or apoptosis in certain contexts.

The compound is characterized by its ability to participate in various biochemical reactions:

  • Thiol Group Interactions : As a derivative of cysteine, silane may interact with thiol groups in proteins, influencing protein folding and function.
  • Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways related to cysteine and methionine metabolism.

Table 1: Summary of Research Findings on Silane, Dichloro(3-chloro-2-methylpropyl)methyl-

Study ReferenceFocusKey Findings
In vitro studies on cell linesInduced apoptosis in cancer cell lines through ROS generation.
Metabolic pathway analysisInvolvement in cysteine and methionine metabolism; potential effects on redox status.
Toxicology assessmentDemonstrated cytotoxic effects at high concentrations; implications for safety in industrial applications.

Detailed Findings

  • In Vitro Cytotoxicity : A study demonstrated that silane exhibited cytotoxic effects on various cancer cell lines, primarily through the induction of oxidative stress and apoptosis. The compound's ability to generate ROS was linked to significant alterations in cell viability and proliferation rates.
  • Metabolic Pathway Involvement : Research indicated that silane participates in key metabolic pathways involving cysteine and methionine. This involvement suggests potential implications for cellular redox regulation and protein synthesis.
  • Toxicological Profile : Investigations into the toxicological aspects of silane revealed that while it has beneficial properties at lower concentrations, higher doses could lead to adverse effects such as cellular damage and inflammation.

Q & A

Q. What are the optimal synthetic pathways for producing silane, dichloro(3-chloro-2-methylpropyl)methyl-?

Methodological Answer: The synthesis typically involves hydrosilylation or chlorination of pre-functionalized silanes. For example, allyl intermediates (e.g., allyl-3-chloropropyldichlorosilane) can undergo controlled chlorination to introduce the 3-chloro-2-methylpropyl group, as detailed in US Patent 5420323 A1 . Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) must be optimized to minimize side products like trichlorosilane or tetramethylsilane byproducts, which are common in chlorosilane synthesis .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of NMR spectroscopy (¹H, ¹³C, and ²⁹Si NMR) to confirm substituent geometry and chlorine bonding. Gas chromatography-mass spectrometry (GC-MS) is critical for detecting trace impurities (e.g., residual allyl groups or unreacted chlorides) . Cross-reference spectral data with computational simulations (DFT for ²⁹Si chemical shifts) to validate assignments .

Q. What safety protocols are essential for handling this chlorosilane?

Methodological Answer: Due to its hydrolytic sensitivity, store the compound under inert gas (argon/nitrogen) in moisture-free environments. Use static discharge-proof equipment and avoid open flames (flash points for analogous chlorosilanes are ~93°C) . Personal protective equipment (PPE) must include acid-resistant gloves and vapor respirators, as hydrolysis releases HCl gas, which is corrosive .

Advanced Research Questions

Q. How does the steric and electronic environment of the 3-chloro-2-methylpropyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The bulky 3-chloro-2-methylpropyl group reduces nucleophilicity at the silicon center, favoring electrophilic substitution over nucleophilic attack. Comparative kinetic studies with less hindered analogs (e.g., dimethyldichlorosilane) show slower hydrolysis rates (1.5–2×) due to steric shielding . Computational models (e.g., DFT or MD simulations) can map steric effects on transition states .

Q. What analytical methods resolve contradictions in reported decomposition products?

Methodological Answer: Conflicting reports on thermal decomposition products (e.g., chlorinated alkanes vs. siloxanes) require advanced hyphenated techniques. TGA-FTIR-GC/MS allows real-time tracking of volatile byproducts. For example, decomposition above 150°C may yield 3-chloro-2-methylpropene (via β-hydride elimination) and methylchlorosiloxanes, as observed in analogous allyl-functionalized silanes .

Q. Can this compound act as a precursor for fluorinated silanes?

Methodological Answer: Yes, but fluorination requires careful optimization. Replace chlorine atoms via reaction with KF or AgF in anhydrous THF. Monitor selectivity—fluorination at the methyl group versus the 3-chloro-2-methylpropyl chain—using ¹⁹F NMR. Note that fluorinated analogs (e.g., nonafluorohexyl-substituted silanes) exhibit higher thermal stability but reduced solubility in polar solvents .

Q. How do regulatory thresholds for analogous chlorosilanes inform risk assessments?

Methodological Answer: While no specific TPQ (Threshold Planning Quantity) exists for this compound, extrapolate from EPA guidelines for structurally similar silanes (e.g., dimethyldichlorosilane, TPQ = 5,000 lbs ). Conduct acute exposure studies using OECD 403/403 guidelines to establish LC₅₀ values for inhalation toxicity, prioritizing controls for lab-scale synthesis (<1 kg batches) .

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